5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and synthetic utility.
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
The exact mode of action of This compound It is suggested that the strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
The molecular and cellular effects of This compound It is known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a chlorination agent to introduce the chlorine atom at the desired position on the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 3-chloro-N,N,1-trimethyl-1H-pyrazole-4-carboxamide
Uniqueness
5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-chloro-N,N,1-trimethyl-3-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-16(2)13(18)10-11(15-17(3)12(10)14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOQNKTZWMVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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